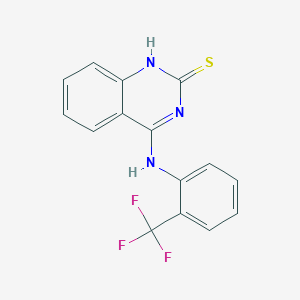

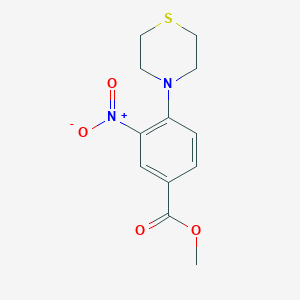

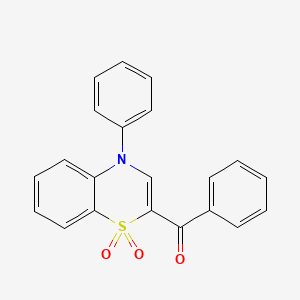

![molecular formula C18H14BrFO4 B2354169 Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-92-3](/img/structure/B2354169.png)

Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as GSK-3β inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Scientific Research Applications

Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural complexity and functional groups make it suitable for constructing more complex molecules, particularly those with potential therapeutic effects .

Synthesis of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their biological activity. The compound can be used to synthesize indole derivatives that are prevalent in natural products and drugs, which play a crucial role in cell biology and have applications in treating cancer, microbial infections, and various disorders .

Antidiabetic Agent Precursor

Derivatives of this compound have been utilized in the preparation of antidiabetic agents. Specifically, it can be used to synthesize Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which is a treatment option for type 2 diabetes mellitus .

Biological Potential of Indole Derivatives

The compound’s ability to form indole derivatives means it can contribute to the creation of molecules with a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Organic Electroluminescent Device Component

Compounds related to Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate have been used in the development of organic electroluminescent devices. These materials are crucial for the production of OLED screens used in various electronic devices .

Heterocyclic Chemistry Research

The compound is of interest in heterocyclic chemistry research due to its benzofuran core, which is a common motif in many biologically active molecules. Researchers can explore its reactivity and transformation into other heterocyclic systems .

Catalysis and Green Chemistry

Its use extends to catalysis and green chemistry applications, where it can be part of catalyst design or used in environmentally friendly synthetic pathways. This aligns with the growing need for sustainable chemical processes .

Chemical Education and Methodology Development

Lastly, this compound can be used in chemical education to demonstrate synthetic techniques and methodologies. It provides a practical example of how complex molecules are constructed and manipulated in the laboratory setting .

properties

IUPAC Name |

methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFO4/c1-10-17(18(21)22-2)12-7-16(13(19)8-15(12)24-10)23-9-11-5-3-4-6-14(11)20/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSMJFCPDKLOCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

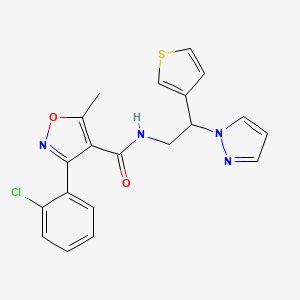

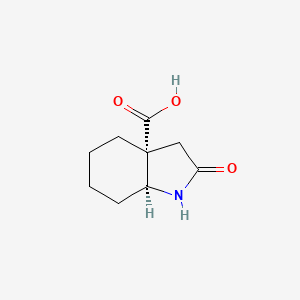

![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)

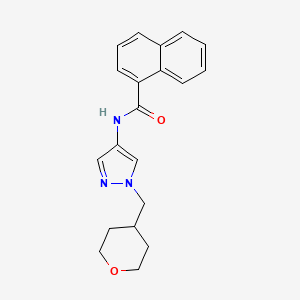

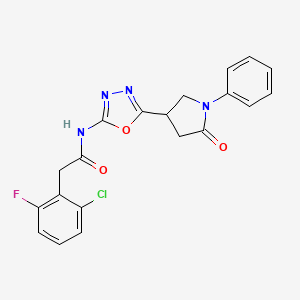

![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)

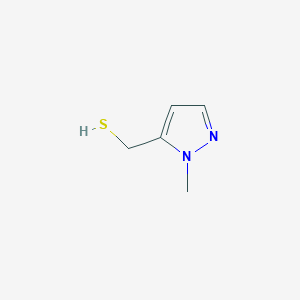

![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)

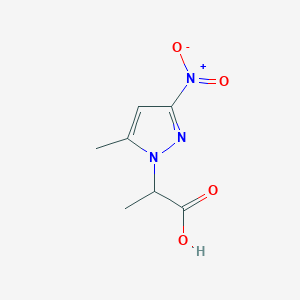

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)